Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate
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Overview
Description
TERT-BUTYL 4-(4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDO)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a piperidine and pyrazine moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of TERT-BUTYL 4-(4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDO)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Core: The synthesis begins with the preparation of the piperidine core, which is achieved through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Pyrazine Moiety: The pyrazine moiety is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a pyrazine compound under basic conditions.
Coupling with Benzamido Group: The final step involves the coupling of the piperidine-pyrazine intermediate with a benzamido group, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Chemical Reactions Analysis
TERT-BUTYL 4-(4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDO)PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
TERT-BUTYL 4-(4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDO)PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDO)PIPERIDINE-1-CARBOXYLATE involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The piperidine and pyrazine moieties in the compound facilitate the binding to both the target protein and the E3 ligase, ensuring effective degradation.
Comparison with Similar Compounds
TERT-BUTYL 4-(4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDO)PIPERIDINE-1-CARBOXYLATE can be compared with similar compounds such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is also used as a semi-flexible linker in PROTAC development.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Another linker used in the synthesis of biologically active molecules.
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: This compound is used in the design of molecular probes and as an intermediate in pharmaceutical synthesis.
Each of these compounds has unique structural features that make them suitable for specific applications in chemical synthesis and drug development.
Properties
Molecular Formula |
C26H35N5O4 |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
tert-butyl 4-[[4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzoyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H35N5O4/c1-26(2,3)35-25(33)31-17-11-20(12-18-31)29-23(32)19-7-9-21(10-8-19)34-24-22(27-13-14-28-24)30-15-5-4-6-16-30/h7-10,13-14,20H,4-6,11-12,15-18H2,1-3H3,(H,29,32) |
InChI Key |
RDHXQPACLJXBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 |
Origin of Product |
United States |
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